Br-Boc-C2-azido
Overview
Description
Br-Boc-C2-azido: is a compound that serves as an alkyl/ether-based PROTAC linker. It is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system within cells . This compound is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .
Mechanism of Action
Target of Action
This compound is a click chemistry reagent, meaning it is designed to react quickly and specifically with these Alkyne groups .
Mode of Action
Br-Boc-C2-azido contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction forms a stable triazole ring, effectively linking the two molecules together . Additionally, this compound can undergo strain-promoted alkyne-azido cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
this compound is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules that can degrade specific proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific PROTACs that it is used to synthesize . By linking a ligand for a specific protein to a ligand for an E3 ubiquitin ligase, PROTACs can induce the degradation of specific target proteins . This can have a wide range of effects depending on the function of the degraded protein.
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction requires the presence of copper ions . Additionally, the reaction conditions, such as temperature and pH, can also affect the efficiency of the reaction.
Biochemical Analysis
Biochemical Properties
It is known that the compound can react with bases to produce the corresponding salt and alcohol . When heated, it undergoes ester hydrolysis, yielding ethanol and 2-bromoisobutyric acid .
Cellular Effects
As a bifunctional initiator, it is expected to interact with various cellular components, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Bromoisobutyric acid 2-azidoethyl ester is complex and multifaceted. It is known to participate in atom transfer radical polymerization (ATRP), a type of chain-growth polymerization that involves the transfer of atoms from a catalyst to a growing polymer chain .
Temporal Effects in Laboratory Settings
It is known that the compound is relatively stable under normal conditions .
Metabolic Pathways
It is known that the compound can undergo hydrolysis in the presence of water or hydroxide ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of Br-Boc-C2-azido involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Br-Boc-C2-azido undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction occurs with molecules containing alkyne groups.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups.
Common Reagents and Conditions:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): Requires copper catalysts and alkyne-containing molecules.
Strain-promoted alkyne-azide cycloaddition (SPAAC): Requires DBCO or BCN-containing molecules.
Major Products Formed:
CuAAc Reaction: Forms triazole rings.
SPAAC Reaction: Forms stable triazole linkages.
Scientific Research Applications
Chemistry: Br-Boc-C2-azido is used in the synthesis of PROTACs, which are valuable tools for studying protein function and developing targeted therapies .
Biology: In biological research, this compound is used to create PROTACs that can selectively degrade specific proteins, aiding in the study of protein-protein interactions and cellular processes .
Medicine: this compound-derived PROTACs have potential therapeutic applications, particularly in the development of targeted cancer therapies .
Industry: The compound is used in the pharmaceutical industry for the synthesis of PROTACs and other bioactive molecules .
Comparison with Similar Compounds
- Br-Boc-C3-azido
- Br-Boc-C4-azido
- Br-Boc-C5-azido
Uniqueness: Br-Boc-C2-azido is unique due to its specific alkyl/ether-based structure, which provides optimal properties for use as a PROTAC linker. Its ability to undergo both CuAAc and SPAAC reactions makes it versatile for various applications in chemical synthesis and biological research .
Properties
IUPAC Name |
2-azidoethyl 2-bromo-2-methylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3O2/c1-6(2,7)5(11)12-4-3-9-10-8/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSXPOJKJKBNSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCN=[N+]=[N-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1120364-53-5 | |
Record name | 1120364-53-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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